2,2',2''-(Benzene-1,3,5-triyl)tris(9,9-dimethyl-9H-fluorene)
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Overview
Description
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, where three 9,9-dimethyl-9H-fluorene groups are attached to a central benzene ring. It is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and benzene derivatives.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or dichloromethane.
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.
Temperature: The reaction temperature is typically maintained between 80-120°C
Industrial Production Methods
In industrial settings, the production of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced fluorene derivatives.
Substitution: Formation of halogenated or nitrated fluorene derivatives
Scientific Research Applications
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs, organic solar cells, and other optoelectronic devices
Mechanism of Action
The mechanism of action of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene in optoelectronic devices involves the following steps:
Excitation: Absorption of photons leads to the excitation of electrons to higher energy states.
Emission: The excited electrons return to the ground state, emitting light in the process.
Charge Transport: The compound facilitates efficient charge transport due to its high electron mobility.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene: A precursor in the synthesis of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Used in the synthesis of various fluorene derivatives.
9,9-Dioctylfluorene: Another fluorene derivative with applications in organic electronics.
Uniqueness
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene is unique due to its trisubstituted benzene core, which provides enhanced stability and electronic properties compared to its monosubstituted counterparts. This makes it particularly suitable for use in high-performance optoelectronic devices .
Properties
CAS No. |
441352-90-5 |
---|---|
Molecular Formula |
C51H42 |
Molecular Weight |
654.9 g/mol |
IUPAC Name |
2-[3,5-bis(9,9-dimethylfluoren-2-yl)phenyl]-9,9-dimethylfluorene |
InChI |
InChI=1S/C51H42/c1-49(2)43-16-10-7-13-37(43)40-22-19-31(28-46(40)49)34-25-35(32-20-23-41-38-14-8-11-17-44(38)50(3,4)47(41)29-32)27-36(26-34)33-21-24-42-39-15-9-12-18-45(39)51(5,6)48(42)30-33/h7-30H,1-6H3 |
InChI Key |
MSHXNWVQKXHWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C |
Origin of Product |
United States |
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